molecular formula C22H23FN4O2S B2815276 N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 1797731-81-7

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2815276
CAS No.: 1797731-81-7
M. Wt: 426.51
InChI Key: WPTHGOWJLMNZDS-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a piperidine ring, and a fluorobenzyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group, in particular, enhances its reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c23-17-7-5-15(6-8-17)13-24-20(28)21(29)25-14-16-9-11-27(12-10-16)22-26-18-3-1-2-4-19(18)30-22/h1-8,16H,9-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTHGOWJLMNZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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